![molecular formula C27H22FN3O3 B2769718 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-36-2](/img/structure/B2769718.png)
3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H22FN3O3 and its molecular weight is 455.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Quinoline derivatives, including those structurally related to the specified compound, are known for their applications as efficient fluorophores in biochemistry and medicine for studying various biological systems. Their synthesis involves reactions with aminobenzoic acids, aiming to obtain new derivatives with potential as antioxidants and radioprotectors due to their structural properties (Aleksanyan & Hambardzumyan, 2013).
Antitubercular Activity
Hexahydro-2H-pyrano[3,2-c]quinoline analogues, synthesized through a one-pot Povarov reaction, have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Certain derivatives showed significant activity, highlighting the potential therapeutic applications of these compounds in treating tuberculosis (Kantevari et al., 2011).
Ligand for Estrogen Receptor
Novel classes of pyrazolo[4,3-c]quinoline derivatives have been prepared, aiming to act as potential ligands for the estrogen receptor. These compounds, through specific synthesis routes, exhibit interesting regioselectivity and reaction mechanism features (Kasiotis, Fokialakis, & Haroutounian, 2006).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the specified compound, have been tested for cytotoxicity against various cancer cell lines. These studies aim to identify potential anticancer agents based on their growth inhibitory properties (Deady et al., 2003).
Fluorescent Probes
2-Phenylbenzo[g]quinoxaline derivatives have been developed as viscosity-sensitive fluorescent probes. These compounds, with modifications like hydroxy and dimethylaminophenyl groups, show a sensitive fluorescence response to viscosity, making them useful for detecting changes in biological systems (Wang et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .
Mode of Action
The compound acts as a PAR4 antagonist . It binds to the receptor, blocking its activation and preventing downstream signaling . This results in an effective antiplatelet aggregation activity .
Biochemical Pathways
Upon binding to PAR4, the compound inhibits the activation of the Gq and Gi pathways . These pathways are involved in platelet activation and aggregation, a key process in thrombosis .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes for the isomer 36 . It also displays good oral pharmacokinetic (PK) profiles in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The compound’s action results in effective in vitro antiplatelet activity . The isomers 36 and 37 of the compound exhibit potent antiplatelet activity, with IC50 values of 26.13 nM and 14.26 nM respectively . This suggests that the compound could be a potential therapeutic agent for arterial thrombotic diseases .
Action Environment
Eigenschaften
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-32-20-8-6-18(7-9-20)26-22-16-31(15-17-4-3-5-19(28)12-17)23-14-25-24(33-10-11-34-25)13-21(23)27(22)30-29-26/h3-9,12-14,16H,2,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQMFCQMARDHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
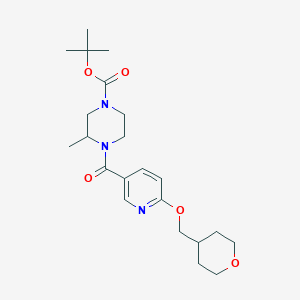

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)
![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)
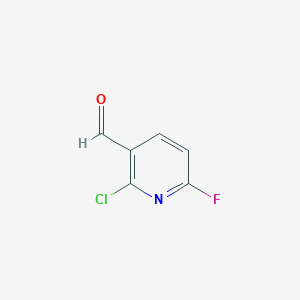
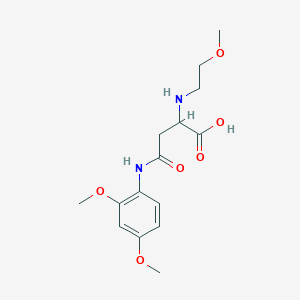
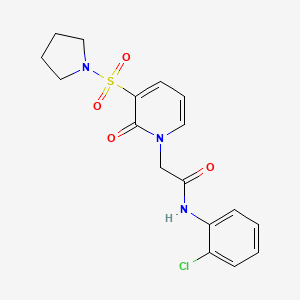
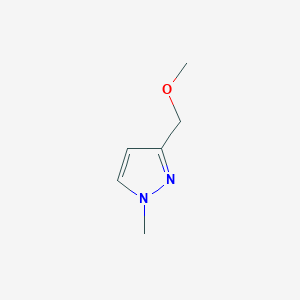
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)
![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)
![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)
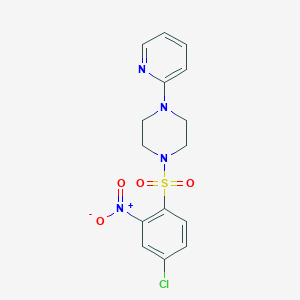
![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
